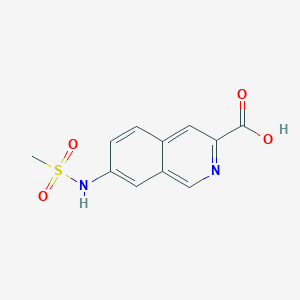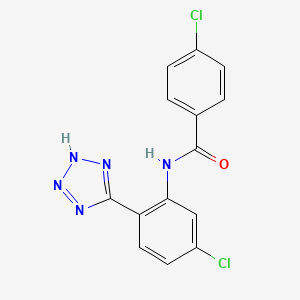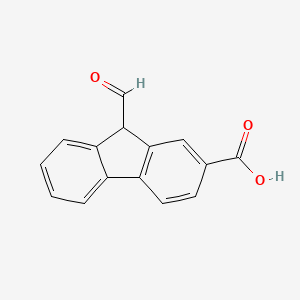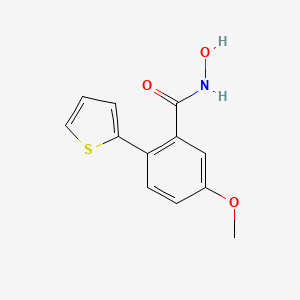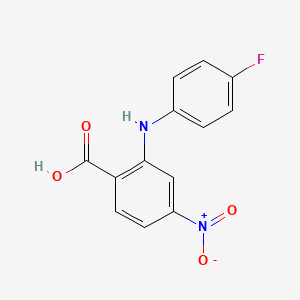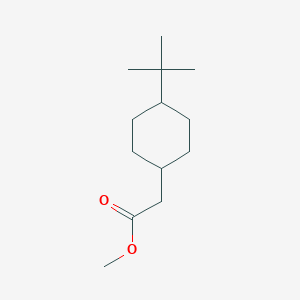
methyl 2-(4-tert-butylcyclohexyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 2-(4-tert-butylcyclohexyl)acetate is an organic compound with the molecular formula C12H22O2. It is a derivative of cyclohexane, featuring a tert-butyl group and an acetic acid methyl ester functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-tert-butylcyclohexyl)acetate typically involves the catalytic hydrogenation of 4-tert-butylphenol, followed by acetylation of the resulting 4-tert-butylcyclohexanol . The choice of catalyst can influence the isomeric composition of the product:
Raney Nickel Catalyst: Yields a high percentage of the trans-isomer.
Rhodium-Carbon Catalyst: Yields a high percentage of the cis-isomer.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the desired isomer.
Chemical Reactions Analysis
Types of Reactions
methyl 2-(4-tert-butylcyclohexyl)acetate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Forms carboxylic acids.
Reduction: Forms alcohols.
Substitution: Forms various substituted esters or alcohols, depending on the nucleophile used.
Scientific Research Applications
methyl 2-(4-tert-butylcyclohexyl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(4-tert-butylcyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylcyclohexanol: A precursor in the synthesis of methyl 2-(4-tert-butylcyclohexyl)acetate.
4-tert-Butylcyclohexyl acetate: Another ester derivative with similar structural features.
Cyclohexanol, 4-(1,1-dimethylethyl)-, acetate: A stereoisomer with different spatial arrangement of atoms.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of the tert-butyl group enhances its stability and influences its reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C13H24O2 |
|---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
methyl 2-(4-tert-butylcyclohexyl)acetate |
InChI |
InChI=1S/C13H24O2/c1-13(2,3)11-7-5-10(6-8-11)9-12(14)15-4/h10-11H,5-9H2,1-4H3 |
InChI Key |
QWPPRHRNHXITPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)CC(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-benzylamino-4-(3-chloro-phenylamino)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8315526.png)
![5-methyl-1-phenyl-1H-[1,2,4]triazole-3-carbaldehyde](/img/structure/B8315537.png)
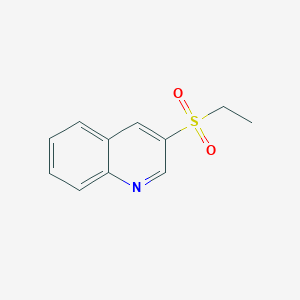
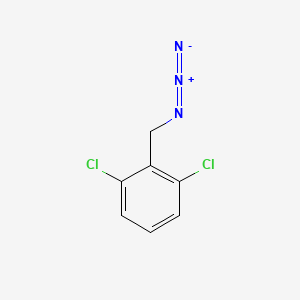
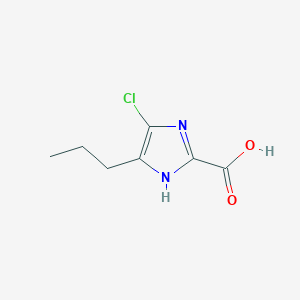
![1-[trans-4-(4-Aminomethyl-cyclohexanecarbonyl)-piperazin-1-yl]-2-methyl-propan-1-one](/img/structure/B8315578.png)
![1-[3-(2-Furyl)propyl]piperazine](/img/structure/B8315579.png)
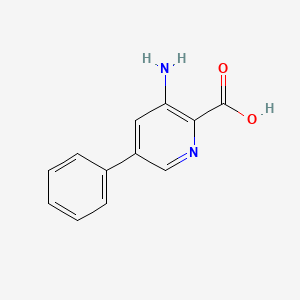
![Furo[3,2-c]pyridine-2-carbonyl chloride](/img/structure/B8315587.png)
